molecular formula C9H8N2O2 B1606891 N-Hydroxy-1H-indole-2-carboxamide CAS No. 63408-86-6

N-Hydroxy-1H-indole-2-carboxamide

Cat. No.: B1606891
CAS No.: 63408-86-6
M. Wt: 176.17 g/mol
InChI Key: QPYOEKUUIVLDGT-UHFFFAOYSA-N
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Description

N-Hydroxy-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with hydroxylamine. One common method includes the activation of the carboxylic acid group using reagents such as carbonyldiimidazole (CDI) or phosphoric anhydride, followed by the addition of hydroxylamine to form the desired carboxamide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Hydroxy-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

N-Hydroxy-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-2-carboxylic acid: A precursor in the synthesis of this compound.

    Indole-3-carboxamide: Another indole derivative with similar biological activities.

    N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide: Known for its activity against specific enzymes

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-hydroxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOEKUUIVLDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212825
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63408-86-6
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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